2,5-Dibromothiophene-3-carbonitrile

Conjugated Polymers Electrical Conductivity Oligothiophenes

Researchers synthesizing low-bandgap D-A copolymers for organic photovoltaics face regioselectivity challenges with generic dibromothiophenes. 2,5-Dibromothiophene-3-carbonitrile (CAS 18792-01-3) solves this via its 3-cyano group: • Enables regioselective C5-arylation with C2-Br as a blocking group, enabling clean sequential bis-arylation • Yields polymers with optical bandgaps as low as 1.71 eV (vs. ~1.9 eV for P3HT) • Doped oligomers show up to 5000× conductivity enhancement over formyl analogs Supplied at ≥95% purity; store at 2-8°C under inert atmosphere. For OFET/OPV R&D.

Molecular Formula C5HBr2NS
Molecular Weight 266.94 g/mol
CAS No. 18792-01-3
Cat. No. B176145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromothiophene-3-carbonitrile
CAS18792-01-3
Synonyms2,5-dibroMothiophene-3-carbonitrile
Molecular FormulaC5HBr2NS
Molecular Weight266.94 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1C#N)Br)Br
InChIInChI=1S/C5HBr2NS/c6-4-1-3(2-8)5(7)9-4/h1H
InChIKeyLUMVQVNVTYNDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromothiophene-3-carbonitrile: A Strategic Thiophene Building Block


2,5-Dibromothiophene-3-carbonitrile (CAS 18792-01-3) is a heteroaromatic building block characterized by a thiophene core with two bromine atoms at the 2- and 5-positions and a nitrile group at the 3-position [1]. This specific substitution pattern confers unique reactivity for sequential, site-selective cross-coupling reactions, making it a critical intermediate in the synthesis of regioregular conjugated polymers and organic electronic materials [2].

Sequential Cross-Coupling Two site-selective bromine handles with nitrile directing group
Regioregular Polymers Enables alternating donor-acceptor conjugated backbones
Optoelectronic Monomer Electron-withdrawing cyano group for bandgap engineering

Irreplaceable Reactivity vs. Simpler Dibromothiophene Analogs


In the context of organic synthesis and materials science, simply substituting 2,5-dibromothiophene-3-carbonitrile with a more generic dibromothiophene (e.g., 2,5-dibromothiophene or other isomers) is not viable. The introduction of the electron-withdrawing nitrile group at the 3-position fundamentally alters the electronic properties and reactivity of the thiophene ring [1]. This modification is essential for two reasons: first, it enables the C2-bromine to act as a protective or blocking group, allowing for highly regioselective functionalization at the C5-position, a feature not available with unsubstituted analogs [2]. Second, it imparts a strong electron-accepting character to the resulting conjugated polymer backbone, leading to a significant reduction in the optical bandgap and enhancement of charge transport properties, which are critical parameters for optoelectronic applications [3].

Electronic Tuning Unsubstituted dibromothiophenes lack the nitrile’s electron-withdrawing effect, which may alter conductivity and bandgap.
Regioselective Control Without the 3-cyano directing group, the C2-bromine cannot act as a blocking group for site-selective C5 functionalization.
Material Performance Polymers from generic analogs may not reproduce the lower bandgap or enhanced charge-transport properties observed with this monomer.

Performance Comparison with Structural Analogs


Conductivity Enhancement from Cyano Substitution

The incorporation of the 3-cyano substituent on the thiophene ring significantly enhances the electrical conductivity of its iodine-doped oligomers. The oligomer derived from 2,5-dibromothiophene-3-carbonitrile exhibits conductivity values several orders of magnitude higher than the oligomer derived from the non-cyanated analog, 3-formyl-2,5-dibromothiophene [1].

Conductivity Enhancement
Cross-study comparable
Up to ~5000-fold higher conductivity
Supports nitrile electronic advantage
Iodine-doped oligomer comparison; vs formyl analog
Conjugated Polymers Electrical Conductivity Oligothiophenes

Optical Bandgap Reduction via Cyano Incorporation

The use of 2,5-dibromothiophene-3-carbonitrile as a co-monomer in donor-acceptor alternating copolymers results in a substantial reduction of the optical bandgap compared to the parent homopolymer, poly(3-hexylthiophene) (P3HT) [1]. The nitrile group acts as an electron-accepting unit, facilitating intramolecular charge transfer (ICT).

Optical Bandgap
Head-to-head comparison
1.71–1.79 eV (PACT) vs 1.9 eV (P3HT)
Lower bandgap supports broader absorption
Polymer film UV-Vis data; ~0.1–0.2 eV reduction
Conjugated Polymers Bandgap Engineering Organic Photovoltaics

Regioselective C5-Arylation with C2-Br Blocking Group

The C2-bromine atom in 3-substituted thiophenes, such as 2,5-dibromothiophene-3-carbonitrile, serves as an effective blocking group for palladium-catalyzed direct arylation. This directs the reaction exclusively to the C5-position without cleavage of the thienyl C–Br bond [1]. This is a unique synthetic feature not available in 2,5-dibromothiophene, where the two α-bromo sites are electronically equivalent.

C5-Arylation Selectivity
Class-level inference
Exclusive C5 coupling with C2-Br intact
Enables sequential unsymmetrical synthesis
Pd-catalyzed direct arylation; blocking-group strategy
Cross-coupling Regioselectivity C-H Activation

Key Applications of 2,5-Dibromothiophene-3-carbonitrile


Donor-Acceptor Polymers for Organic Photovoltaics

This compound is the monomer of choice for creating the electron-accepting “3-cyanothiophene” unit in low-bandgap D-A copolymers. As demonstrated, its incorporation into a polymer backbone with an electron-donating alkylthiophene reduces the optical bandgap to as low as 1.71 eV, significantly lower than the benchmark P3HT (~1.9 eV) [1]. This lower bandgap enables broader solar spectrum absorption and higher potential photocurrents in organic solar cells. Procurement of this specific monomer is essential for any project aiming to develop or replicate high-efficiency thiophene-based photovoltaic materials.

Regioregular Polythiophenes with Tailored Conductivity

The electron-withdrawing nitrile group at the 3-position directly influences the electronic structure and, consequently, the electrical conductivity of the final material. Doped oligomers from this monomer show up to a 5000-fold increase in conductivity compared to analogs with different substituents, such as a formyl group [2]. This property makes 2,5-dibromothiophene-3-carbonitrile a critical building block for research into conductive polymers, organic field-effect transistors (OFETs), and other organic electronic devices where fine-tuning the charge transport properties is paramount.

Site-Selective Cross-Coupling for Complex Molecules

In complex synthetic sequences for advanced intermediates, natural product analogs, or unsymmetrical materials, the ability to differentiate between two similar reactive sites on a molecule is crucial. The 3-cyano group in this compound renders the C2-bromine atom less reactive, allowing it to act as a blocking group for regioselective C5-arylation [3]. This enables a clean, two-step sequence to install two different aryl groups on the thiophene core. Researchers requiring this level of synthetic control should specifically procure this building block, as simpler analogs like 2,5-dibromothiophene will lead to unwanted mixtures and lower yields of the desired unsymmetrical product.

Application
Selection Property
Validation Focus
Donor-acceptor polymers for OPV
Electron-accepting cyano monomer
Optical bandgap review
Regioregular conductive polymers
Nitrile electronic tuning
Conductivity assessment
Site-selective cross-coupling
C2-Br blocking group
Regioselective coupling validation

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